molecular formula C17H21N3O4 B7351181 N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

货号 B7351181
分子量: 331.4 g/mol
InChI 键: KLYBORZHULCNGJ-HZPDHXFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials.

作用机制

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of Akt, which is a downstream effector of phosphatidylinositol 3-kinase (PI3K). Akt is activated by phosphorylation at two sites, Thr308 and Ser473, which are catalyzed by PI3K and mammalian target of rapamycin complex 2 (mTORC2), respectively. Akt promotes cell survival and proliferation by phosphorylating a variety of downstream targets, including Bad, GSK3β, and mTORC1.
Biochemical and physiological effects:
This compound has been shown to inhibit Akt phosphorylation at both Thr308 and Ser473, leading to decreased downstream signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to inhibit glucose uptake and glycolysis in cancer cells, which may contribute to its anticancer activity.

实验室实验的优点和局限性

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a highly specific inhibitor of Akt, which makes it a valuable tool for studying the Akt pathway in vitro and in vivo. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the effects of this compound may be influenced by other signaling pathways that crosstalk with the Akt pathway.

未来方向

There are several potential future directions for the development of N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide and related compounds. One area of interest is the combination of this compound with other anticancer agents, such as chemotherapy or targeted therapies. This may enhance the overall efficacy of treatment and overcome resistance to single agents. Another area of interest is the development of biomarkers that can predict response to Akt inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, which may lead to the development of new therapeutic strategies.

合成方法

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The process has been optimized to achieve high yields and purity.

科学研究应用

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound targets the Akt pathway, which is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to apoptosis. Inhibition of Akt by this compound leads to decreased cell proliferation and increased cell death.

属性

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-5-3-11(4-6-12)13-9-14(20-19-13)17(21)18-15-10-24-8-7-16(15)23-2/h3-6,9,15-16H,7-8,10H2,1-2H3,(H,18,21)(H,19,20)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYBORZHULCNGJ-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。